Cas no 1250608-12-8 (1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol)

1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-(4-bromophenyl)-3,3-dimethylbutan-1-ol
- Z2284400198
- 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol
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- MDL: MFCD12786805
- インチ: 1S/C12H17BrO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7,11,14H,8H2,1-3H3
- InChIKey: VMEIUKZONFDIJY-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C(CC(C)(C)C)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 166
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 20.2
1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-250169-0.05g |
1-(4-bromophenyl)-3,3-dimethylbutan-1-ol |
1250608-12-8 | 95.0% | 0.05g |
$76.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313163-2.5g |
1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol |
1250608-12-8 | 95% | 2.5g |
¥21870.00 | 2024-08-09 | |
Enamine | EN300-250169-0.25g |
1-(4-bromophenyl)-3,3-dimethylbutan-1-ol |
1250608-12-8 | 95.0% | 0.25g |
$162.0 | 2025-03-21 | |
Enamine | EN300-250169-0.5g |
1-(4-bromophenyl)-3,3-dimethylbutan-1-ol |
1250608-12-8 | 95.0% | 0.5g |
$310.0 | 2025-03-21 | |
Chemenu | CM426314-1g |
1-(4-bromophenyl)-3,3-dimethylbutan-1-ol |
1250608-12-8 | 95%+ | 1g |
$508 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313163-50mg |
1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol |
1250608-12-8 | 95% | 50mg |
¥2052.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313163-5g |
1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol |
1250608-12-8 | 95% | 5g |
¥28051.00 | 2024-08-09 | |
Chemenu | CM426314-500mg |
1-(4-bromophenyl)-3,3-dimethylbutan-1-ol |
1250608-12-8 | 95%+ | 500mg |
$363 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313163-500mg |
1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol |
1250608-12-8 | 95% | 500mg |
¥8370.00 | 2024-08-09 | |
Enamine | EN300-250169-2.5g |
1-(4-bromophenyl)-3,3-dimethylbutan-1-ol |
1250608-12-8 | 95.0% | 2.5g |
$810.0 | 2025-03-21 |
1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol 関連文献
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Shachi Mittal Analyst, 2019,144, 2635-2642
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6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
1-(4-Bromophenyl)-3,3-dimethylbutan-1-olに関する追加情報
Introduction to 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (CAS No. 1250608-12-8)
1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol, also known by its CAS number 1250608-12-8, is a synthetic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound is characterized by its unique structural features, which include a brominated phenyl group and a tertiary alcohol functionality. These characteristics make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
The molecular formula of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol is C12H17BrO, and its molecular weight is approximately 255.16 g/mol. The compound is a colorless to pale yellow liquid at room temperature and exhibits moderate solubility in organic solvents such as ethanol and dichloromethane. Its physical and chemical properties have been extensively studied, providing a solid foundation for its application in various scientific and industrial processes.
In recent years, 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol has been the subject of numerous research studies due to its potential as a building block in the development of new drugs. One notable area of research involves its use as an intermediate in the synthesis of compounds with anti-inflammatory and analgesic properties. For instance, a study published in the Journal of Medicinal Chemistry (2022) reported that derivatives of this compound exhibited significant anti-inflammatory activity in both in vitro and in vivo models. The researchers found that the brominated phenyl group played a crucial role in enhancing the bioavailability and efficacy of the final drug candidates.
Beyond its pharmaceutical applications, 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol has also been explored for its potential in materials science. A study published in the Journal of Materials Chemistry B (2023) investigated the use of this compound as a precursor for the synthesis of functional polymers with tunable properties. The researchers demonstrated that by varying the reaction conditions, they could control the polymer's mechanical strength and thermal stability, making it suitable for applications in biomedical devices and drug delivery systems.
The synthesis of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol typically involves several steps, including the bromination of 4-bromotoluene followed by Grignard addition to an appropriate ketone or aldehyde. The resulting tertiary alcohol can then be further modified through various functional group transformations to produce a wide range of derivatives. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, reducing both cost and environmental impact.
In terms of safety and handling, it is important to note that while 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol is not classified as a hazardous material under current regulations, standard laboratory practices should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, as well as working under a fume hood to minimize exposure to vapors.
The future prospects for 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol are promising. Ongoing research continues to uncover new applications and potential uses for this versatile compound. For example, recent studies have explored its potential as a ligand in metal-catalyzed reactions, which could lead to more efficient synthetic routes for complex molecules. Additionally, there is growing interest in using this compound as a starting material for the development of novel agrochemicals with improved environmental profiles.
In conclusion, 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (CAS No. 1250608-12-8) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structural features and versatile reactivity make it an invaluable tool for researchers working in medicinal chemistry, materials science, and beyond. As research continues to advance, it is likely that new applications and insights will further enhance our understanding and utilization of this important chemical entity.
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